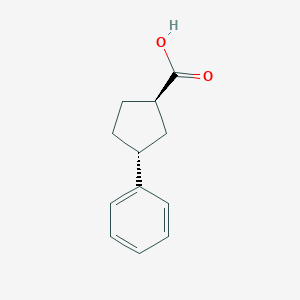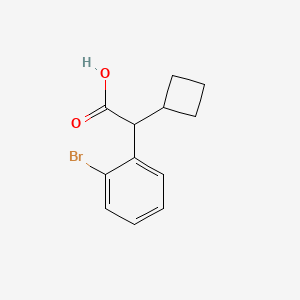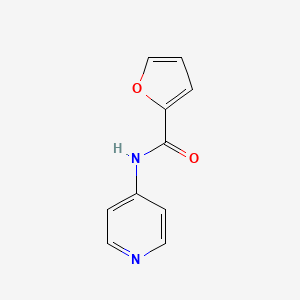![molecular formula C12H19NS B6619347 2-[(4-tert-butylphenyl)amino]ethane-1-thiol CAS No. 29092-91-9](/img/structure/B6619347.png)
2-[(4-tert-butylphenyl)amino]ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-tert-butylphenyl)amino]ethane-1-thiol, also known as TBET, is an organosulfur compound with a wide range of applications in scientific research. TBET is a colorless liquid with a pungent odor and is highly flammable. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry and as a catalyst in various reactions. TBET is also used in the manufacture of pharmaceuticals, agrochemicals, and other organic products.
Mecanismo De Acción
2-[(4-tert-butylphenyl)amino]ethane-1-thiol acts as a nucleophile, meaning it can react with electrophiles to form covalent bonds. It is also an acid catalyst, meaning it can increase the rate of a reaction by protonating the reactants. 2-[(4-tert-butylphenyl)amino]ethane-1-thiol can also act as a ligand, binding to metal ions such as copper, iron, and zinc and forming coordination complexes.
Biochemical and Physiological Effects
2-[(4-tert-butylphenyl)amino]ethane-1-thiol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolism, including cytochrome P450 and monoamine oxidase. It has also been shown to have anti-inflammatory and anti-cancer effects, as well as to modulate the activity of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-tert-butylphenyl)amino]ethane-1-thiol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in a variety of solvents. It is also relatively stable, and it has a low toxicity. However, 2-[(4-tert-butylphenyl)amino]ethane-1-thiol can be volatile and flammable, and it can react with other chemicals if not stored properly.
Direcciones Futuras
There are several potential future directions for research involving 2-[(4-tert-butylphenyl)amino]ethane-1-thiol. These include the development of new synthetic methods for its synthesis, the investigation of its effects on other biochemical and physiological processes, and the development of new applications for its use. Additionally, further research could be conducted on the potential toxicity of 2-[(4-tert-butylphenyl)amino]ethane-1-thiol, as well as its potential for use as a drug or therapeutic agent.
Métodos De Síntesis
2-[(4-tert-butylphenyl)amino]ethane-1-thiol is synthesized through the reaction of 4-tert-butylphenol with thiourea in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified by distillation. The yield of 2-[(4-tert-butylphenyl)amino]ethane-1-thiol can be increased by using a higher concentration of thiourea and a lower concentration of acid catalyst.
Aplicaciones Científicas De Investigación
2-[(4-tert-butylphenyl)amino]ethane-1-thiol is used in a wide range of scientific research applications, including the synthesis of novel compounds and the study of reaction mechanisms. It is also used in the synthesis of pharmaceuticals and agrochemicals, as well as in the study of biochemical and physiological processes. 2-[(4-tert-butylphenyl)amino]ethane-1-thiol has been used in the synthesis of peptides and proteins, as well as in the study of enzyme kinetics and the regulation of gene expression.
Propiedades
IUPAC Name |
2-(4-tert-butylanilino)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS/c1-12(2,3)10-4-6-11(7-5-10)13-8-9-14/h4-7,13-14H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFAGJFSAFUKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(4S)-4-aminopentyl]carbamate](/img/structure/B6619265.png)
![tert-butyl N-[(4R)-4-aminopentyl]carbamate](/img/structure/B6619270.png)

![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde](/img/structure/B6619299.png)




![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)



![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B6619372.png)
